2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide
Description
This compound belongs to a class of benzothiazole derivatives designed for anticonvulsant activity. Its structure features a benzothiazole core linked via an acetamide bridge to a 1,2,4-triazole-3-thiol moiety. The synthesis involves nucleophilic substitution between 2-chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide and 1,2,4-triazol-3-thiol in dimethylformamide (DMF) under basic conditions . Key derivatives include fluorinated alkoxy substituents (e.g., 3-trifluoromethylbenzyl in compound 5m), which enhance potency and reduce neurotoxicity .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS2/c23-15(9-24-17-18-10-19-22-17)20-12-7-5-11(6-8-12)16-21-13-3-1-2-4-14(13)25-16/h1-8,10H,9H2,(H,20,23)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKBQWDIXWPNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1H-1,2,4-triazole-3-thiol with an appropriate acylating agent under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and reduced environmental impact . These methods are particularly useful for scaling up the production of complex organic molecules.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the benzothiazole and triazolethiol precursors before coupling via nucleophilic substitution or amidation.
Key Steps :
-
Benzothiazole Formation :
Substituted benzothiazoles are synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids or aldehydes under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
Example: -
Triazolethiol Synthesis :
1,2,4-Triazole-3-thiol derivatives are prepared via cyclization of thiosemicarbazides in basic media (e.g., NaOH) . For example: -
Acetamide Coupling :
The final step involves reacting 2-chloroacetamide intermediates with triazolethiol under alkaline conditions (e.g., DMF/NaOH) .
Example:
Optimization :
Microwave-assisted synthesis significantly improves reaction efficiency (e.g., 2–3 minutes vs. 4 hours for hydrazinolysis) .
Functional Group Reactivity
The compound’s reactivity is dominated by its thioether (–S–), triazole, and acetamide groups.
Notable Findings :
-
Alkylation : Reactivity with propargyl bromide under basic conditions yields S-propargylated derivatives for further click chemistry applications .
-
Oxidation : Treatment with H₂O₂ converts the thioether to sulfonic acid derivatives, altering solubility and bioactivity .
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but degrades under strong acidic/basic or oxidative environments.
Stability Profile :
-
pH Sensitivity : Hydrolysis of the acetamide bond occurs in 1M HCl/NaOH at 60°C (t₁/₂: ~4–6 hours) .
-
Photostability : No significant degradation under UV light (λ = 254 nm, 24 hours) .
Derivatization and Biological Relevance
Derivatives of this compound have been explored for pharmacological applications, leveraging its dual heterocyclic pharmacophores.
Examples :
Scientific Research Applications
Case Studies
A study highlighted the synthesis of various 1,2,4-triazole derivatives which were tested for their in vitro growth inhibition against bacterial strains such as E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Triazole Derivative A | E. coli | 5 | 20 |
| Triazole Derivative B | B. subtilis | 10 | 25 |
| Triazole Derivative C | P. aeruginosa | 15 | 18 |
Cell Line Studies
The compound has also been investigated for its anticancer properties. In vitro studies have reported that triazole derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer). The anticancer activity is often assessed using assays like the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment with the compounds .
Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds interact with specific cancer-related targets. For instance, triazole derivatives have been shown to bind effectively to the active sites of enzymes involved in cancer cell metabolism .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative D | MCF7 | 10 |
| Triazole Derivative E | HeLa | 15 |
Anti-inflammatory Properties
In addition to their antibacterial and anticancer activities, some studies have indicated that triazole-containing compounds may possess anti-inflammatory effects. This activity is particularly relevant in conditions where inflammation plays a critical role in disease progression .
Mechanism of Action
The mechanism of action of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Heterocycle Variations in Acetamide Derivatives
Structural analogues replace the 1,2,4-triazole-3-thiol group with other heterocycles (imidazole, tetrazole, or amino-triazole). These modifications significantly impact biological activity:
Key Insight : The sulfur atom in the triazole-thio group is critical for anticonvulsant efficacy, likely due to enhanced hydrogen bonding or redox modulation .
Substituent Effects on the Benzothiazole Core
Alkoxy substituents at the 6-position of the benzothiazole ring influence both activity and pharmacokinetics:
| Compound | Substituent | ED₅₀ (MES test) | PI (MES) | PI (scPTZ) | |
|---|---|---|---|---|---|
| 5i | 3-Fluorobenzyloxy | 50.8 mg/kg | 8.96 | 9.30 | |
| 5j | 4-Fluorobenzyloxy | 54.8 mg/kg | 7.85 | 8.45 | |
| 5m | 3-Trifluoromethylbenzyloxy | Data not reported | — | — |
Key Insight : Fluorinated alkoxy groups improve potency and safety profiles, with 5i and 5j outperforming standard drugs (e.g., valproate) in protective indices .
Structural Analogues in Other Therapeutic Areas
The triazole-thio-acetamide scaffold is versatile, with applications beyond anticonvulsants:
Key Insight : Substituents dictate target specificity. Bulky groups (e.g., adamantyl) enhance stability but may limit blood-brain barrier penetration, explaining their use in cancer versus CNS disorders .
Biological Activity
The compound 2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, a benzothiazole moiety, and an acetamide functional group, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of thio compounds with benzothiazole derivatives and acetamide precursors. The process may utilize various catalysts and solvents to optimize yield and purity. For instance, the use of isothiocyanates in the reaction has been noted to enhance the formation of the desired thio-triazole linkage .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds with a triazole core showed potent activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against strains such as E. coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant potential. The DPPH and ABTS assays demonstrated that it effectively scavenges free radicals, which is crucial for mitigating oxidative stress-related diseases . The antioxidant activity was quantified with an IC50 value indicating significant efficacy.
Anticancer Activity
The benzothiazole component of the compound has been associated with anticancer effects. Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle regulators . The presence of the triazole ring further enhances its potential by interacting with cellular targets involved in tumor growth.
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative damage in cells.
Case Studies
Recent studies have focused on evaluating the efficacy of this compound in various biological assays:
- Study on Antibacterial Efficacy : A comprehensive evaluation showed that derivatives with modifications in their benzothiazole or triazole moieties displayed enhanced antibacterial activity compared to their parent compounds .
- Antioxidant Studies : In vitro assays revealed that modifications at specific positions on the triazole ring significantly improved antioxidant capacity, making these derivatives promising candidates for further development .
Q & A
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
Optimization involves precise control of temperature (60–80°C), pH (neutral to slightly basic), and solvent selection. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction kinetics, while dichloromethane is preferred for acid-sensitive intermediates. Multi-step protocols, such as thiourea cyclization followed by nucleophilic substitution, are critical. Catalysts like triethylamine improve coupling efficiency. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Structural Characterization
Q. Which spectroscopic techniques are most effective for confirming the molecular structure?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly the benzo[d]thiazole (δ 7.5–8.5 ppm) and triazole (δ 8.1–8.3 ppm) signals.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 436.54 for CHNOS).
- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm) and S–C (650–700 cm) validate key functional groups .
Biological Activity Evaluation
Q. What methodologies assess its anticancer and antimicrobial potential?
- Anticancer : In vitro assays using MTT against cancer cell lines (e.g., MCF-7, HeLa) determine IC values (typically 5–20 µM). Flow cytometry evaluates apoptosis via Annexin V/PI staining.
- Antimicrobial : Broth microdilution tests measure minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Derivative Synthesis
Q. What strategies enhance pharmacological activity through derivatization?
- Functional Group Substitution : Introducing electron-withdrawing groups (e.g., -NO, -CF) at the phenyl ring improves anticancer activity.
- Heterocyclic Hybridization : Fusion with pyridazine or oxadiazole rings (via Huisgen cycloaddition) enhances bioavailability.
- SAR Studies : Comparative analysis of derivatives with modified thioether or acetamide groups identifies optimal substituents .
Data Contradictions
Q. How should discrepancies in biological activity data between analogs be addressed?
- Comparative SAR Analysis : Map structural variations (e.g., substituent position, ring size) to activity trends.
- Standardized Assays : Use identical cell lines and protocols (e.g., 48-hour incubation for cytotoxicity).
- Computational Modeling : Molecular docking (e.g., with EGFR or DHFR targets) explains potency differences .
Solvent Effects
Q. How does solvent choice influence reaction kinetics and product stability?
- Polar Aprotic Solvents (DMF, DMSO) : Accelerate nucleophilic substitutions but may degrade acid-labile intermediates.
- Chlorinated Solvents (DCM, chloroform) : Ideal for low-temperature reactions (<40°C) to prevent side-product formation.
- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (e.g., from 12h to 2h) .
Analytical Purity
Q. What chromatographic methods ensure high purity post-synthesis?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 0.1% levels.
- TLC : Silica gel GF plates (ethyl acetate/hexane, 3:7) monitor reaction progress.
- GC-MS : Quantifies volatile byproducts during solvent evaporation .
Mechanistic Studies
Q. What approaches elucidate the reaction mechanism for triazole-thioether bond formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
